molecular formula C10H16ClN3O B4615805 4-chloro-N,N,1-triethyl-1H-pyrazole-5-carboxamide

4-chloro-N,N,1-triethyl-1H-pyrazole-5-carboxamide

Cat. No. B4615805
M. Wt: 229.71 g/mol
InChI Key: OFPPFYXXMDAHSN-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including various substituted pyrazole-5-carboxamides, are widely researched for their diverse biological activities and applications in agricultural and pharmaceutical fields. The focus on modifications at specific positions on the pyrazole ring aims to enhance these properties and understand their interactions at the molecular level.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors such as ethyl (ethoxymethylene) cyanoacetate, 4-chloroacetophenone, or similar compounds. These reactions can include cyclization, halogenation, amidation, and other functional group transformations to achieve the desired pyrazole-4-carboxamide structure (Donohue et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives is crucial for understanding their reactivity and biological activity. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are used to confirm the structures of synthesized compounds and their intermediates (Jasinski et al., 2012).

Scientific Research Applications

Agricultural Applications

Derivatives of pyrazole carboxamide, including those similar to 4-chloro-N,N,1-triethyl-1H-pyrazole-5-carboxamide, have been explored for their insecticidal properties. A study highlighted the synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, showing good efficacy against several lepidopteran pests, suggesting potential as alternative insecticides for managing agricultural pests (Wu et al., 2017). Additionally, some pyrazole carboxamide derivatives exhibit nematocidal activity, indicating their potential use in controlling nematode infestations in crops (Zhao et al., 2017).

Antimicrobial and Antitumor Applications

In the pharmaceutical domain, certain pyrazole carboxamide derivatives have demonstrated antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents in treating tuberculosis (Zítko et al., 2013). Additionally, novel pyrazolopyrimidines derivatives have shown anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy (Rahmouni et al., 2016).

Chemical Synthesis and Mechanistic Studies

Research on the reactivity and functionalization of pyrazole derivatives provides valuable insights into chemical synthesis mechanisms. For instance, studies have investigated the reactions of pyrazole derivatives with various agents, offering a deeper understanding of chemical transformations and the potential for creating novel compounds with specific properties (Ledenyova et al., 2018). These investigations contribute to the broader field of synthetic chemistry, paving the way for the development of new materials and pharmaceuticals.

properties

IUPAC Name

4-chloro-N,N,2-triethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-4-13(5-2)10(15)9-8(11)7-12-14(9)6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPPFYXXMDAHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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